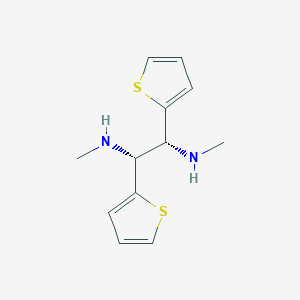
Fmoc-4-azido-D-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-N-Fmoc-D-phenylalanine is an unusual amino acid derivative used primarily in solid-phase peptide synthesis. The compound features an azido group attached to the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This structure makes it particularly useful for creating photoreactive affinity labels and other specialized peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-Fmoc-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azido Group: The azido group is introduced by nitration of the phenyl ring followed by reduction to an amine and subsequent diazotization and azidation.
Industrial Production Methods
Industrial production of 4-Azido-N-Fmoc-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques .
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-Fmoc-D-phenylalanine undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Reduction: Triphenylphosphine, water, and a suitable solvent like tetrahydrofuran.
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The major product is a triazole derivative.
Scientific Research Applications
4-Azido-N-Fmoc-D-phenylalanine is widely used in scientific research for:
Peptide Synthesis: It is used in SPPS for creating photoreactive peptides that can be used as affinity labels.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The azido group in 4-Azido-N-Fmoc-D-phenylalanine can be converted to a reactive intermediate that forms covalent bonds with target molecules upon activation by light or chemical reagents. This makes it useful for creating photoreactive probes that can covalently label proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-Fmoc-D-phenylalanine
- 4-Iodo-N-Fmoc-D-phenylalanine
- 4-Trifluoromethyl-N-Fmoc-D-phenylalanine
- 4-Nitro-N-Fmoc-D-phenylalanine
Uniqueness
4-Azido-N-Fmoc-D-phenylalanine is unique due to its azido group, which provides versatility in bioorthogonal chemistry and photoreactive labeling. This sets it apart from other derivatives that may not have the same reactivity or applications .
Properties
Molecular Formula |
C24H20N4O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30) |
InChI Key |
FDDCQWPWXJJNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)







![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)


![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
